molecular formula C7H9ClN4 B170412 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine CAS No. 181304-94-9

6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine

Cat. No. B170412
M. Wt: 184.62 g/mol
InChI Key: FTBSVFRUGUXZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C7H9ClN4 . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine consists of 7 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The molecular weight is 184.62 g/mol.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts have shown significance in the synthesis of pyranopyrimidine scaffolds, which are crucial for developing medicinal compounds. The review by Parmar, Vala, and Patel (2023) highlights the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing 5H-pyrano[2,3-d]pyrimidine derivatives. This approach leverages one-pot multicomponent reactions, showcasing the wide applicability of these scaffolds in the pharmaceutical industry due to their bioavailability and broad synthetic applications (Parmar, Vala, & Patel, 2023).

Optoelectronic Material Development

Quinazolines and pyrimidines are essential in developing optoelectronic materials. Research by Lipunova et al. (2018) reports the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, highlighting their significance in creating novel optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems enhances luminescent and electroluminescent properties, demonstrating their potential in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).

Environmental Impact and Degradation

The environmental impact and degradation of related compounds have also been a subject of study. A review on the occurrence, fate, and behavior of parabens, which share structural similarities with the compound , discusses their ubiquity in aquatic environments and the need for further study on their chlorinated by-products due to potential stability and persistence issues (Haman et al., 2015).

properties

IUPAC Name

6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h2,4H,1,3,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBSVFRUGUXZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291522
Record name 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine

CAS RN

181304-94-9
Record name 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-amino-4,6-dichloro pyrimidine (3.0 g, 0.018 mol) and allyl amine (1.5 ml, 0.020 mol) was taken in ethanol (30 ml) and heated at 80° C. for 16 hrs. Solvent was removed to get crude product which was further purified by column chromatography to get pure N*4*-Allyl-6-chloro-pyrimidine-4,5-diamine as off white solid (2.30 g, 68%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 8 g 5-amino-4,6-dichloropyrimidine, 5 ml propargylamine and 42 ml diisopropyl ethyl amine in 100 ml butanol was stirred for 6 hours and 10 minutes in a nitrogen atmosphere at 140° C. Ethyl acetate and H2O were added to the reaction mixture, and this mixture was filtered through Celite, and the residue was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, and the residue was purified by silica gel column chromatography (eluted with ethyl acetate:n-hexane=1:1), and the objective fractions were concentrated. The residue was crystallized from diethyl ether, to give the title compound (4.8 g, 54%) as pale brown crystals.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

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